4-(Cyclopentyloxy)phenol
Overview
Description
4-(Cyclopentyloxy)phenol is an organic compound with the molecular formula C11H14O2. It is characterized by a phenol group substituted with a cyclopentyloxy group at the para position. This compound has garnered attention due to its unique chemical structure and potential biological activities .
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with proteins, altering their structure and properties .
Mode of Action
Phenolic compounds, including 4-(Cyclopentyloxy)phenol, can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .
Biochemical Pathways
Phenolic compounds are formed by three different biosynthetic pathways: the shikimate/chorismate or succinylbenzoate pathway, which produces the phenylpropanoid derivatives (C6-C3); the acetate/malonate or polyketide pathway, which produces the side-chain-elongated phenylpropanoids, including the large group of flavonoids (C6-C3-C6) and some . Phenolic compounds have been reported to produce beneficial effects in oxidative stress by regulating several pathways. These include activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, enhanced the activity of biological antioxidants and antioxidant enzymes .
Pharmacokinetics
Phenolic compounds, including this compound, have low oral bioavailability since they are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . In addition, they also have poor aqueous solubility . Bioavailability and pharmacodynamic action of the polyphenol and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the polyphenol .
Result of Action
The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression . The in-vitro studies showed that phenolic compounds from foods are regulating several pathways. The in-vivo studies on the action of phenolic compounds have been confirmed by the expression of specific genes and pathways responsible for maintaining health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. For instance, plant phenolic-based research has become increasingly important in the current era because these compounds serve as an excellent example of how plants can adjust to changing situations beneath the effect of biotic and abiotic jolts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Cyclopentyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with cyclopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the phenol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(Cyclopentyloxy)phenol has diverse applications in scientific research:
Comparison with Similar Compounds
Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.
4-Methoxyphenol: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
4-Ethoxyphenol: Contains an ethoxy group in place of the cyclopentyloxy group.
Uniqueness: 4-(Cyclopentyloxy)phenol is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions and potentially more effective in specific biological applications compared to its simpler analogs .
Properties
IUPAC Name |
4-cyclopentyloxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,12H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXNHPMQPVTAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313253 | |
Record name | 4-(Cyclopentyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13330-66-0 | |
Record name | 4-(Cyclopentyloxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13330-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclopentyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyclopentyloxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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